molecular formula C11H8F6O2 B1354374 4,4,4-Trifluoro-3-hydroxy-1-phenyl-3-(trifluoromethyl)butan-1-one CAS No. 731-00-0

4,4,4-Trifluoro-3-hydroxy-1-phenyl-3-(trifluoromethyl)butan-1-one

Cat. No. B1354374
CAS RN: 731-00-0
M. Wt: 286.17 g/mol
InChI Key: VRLJBWKYHRJXGK-UHFFFAOYSA-N
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Description

“4,4,4-Trifluoro-3-hydroxy-1-phenyl-3-(trifluoromethyl)butan-1-one” is an organic compound with the molecular formula C10H7F3O2 . It is also known as 4,4,4-Trifluoro-1-phenyl-1,3-butanedione . It has been used in the synthesis of a series of NNO ketoimines bearing trifluoromethyl substituents via Schiff base condensation reaction . It was also used in mixed-ligand chelate extraction of trivalent lanthanides and as a ligand in the preparation of ternary lanthanide (Ln) complexes .


Molecular Structure Analysis

The molecular structure of “4,4,4-Trifluoro-3-hydroxy-1-phenyl-3-(trifluoromethyl)butan-1-one” can be represented by the SMILES string FC(F)(F)C(=O)CC(=O)c1ccccc1 .


Chemical Reactions Analysis

While specific chemical reactions involving “4,4,4-Trifluoro-3-hydroxy-1-phenyl-3-(trifluoromethyl)butan-1-one” are not available, it has been used in the synthesis of NNO ketoimines via Schiff base condensation reactions .


Physical And Chemical Properties Analysis

“4,4,4-Trifluoro-3-hydroxy-1-phenyl-3-(trifluoromethyl)butan-1-one” is a solid at 20°C . It has a molecular weight of 216.16 . It has a boiling point of 224°C and a melting point of 38-40°C . It is soluble in 95% ethanol .

Scientific Research Applications

Enantiomerically Pure Derivatives

The compound is used in the preparation of enantiomerically pure derivatives, substituted in the 2- or 3-position, from (R)- or (S)-4,4,4-trifluoro-3-hydroxy-butanoic acid. Key intermediates include 2-t-butyl-6-trifluoromethyl-1,3-dioxan- and -dioxin-4-ones, used in various reactions with electrophiles. This demonstrates its utility in creating structurally diverse molecules with potential applications in pharmaceuticals and materials science (Gautschi, Schweizer & Seebach, 1994).

Structural Analysis and Synthesis

The synthesis of 4,4,4-trifluoro-3,3-dihydroxy-2-methyl-1-(thien-2-yl)butan-1-one and its reactions with hydroxylamine and hydrazine have been investigated. The crystal structure of these compounds reveals interesting molecular configurations, which are essential in understanding the chemical properties and potential applications in various chemical processes (Flores et al., 2018).

Trifluoromethylation at α-Position of α,β-Unsaturated Ketones

Studies have explored the trifluoromethylation at the α-position of α,β-unsaturated ketones, leading to the formation of 4-phenyl-3-(trifluoromethyl)butan-2-one. This process is significant in organic synthesis, particularly in the introduction of trifluoromethyl groups into various organic compounds (Sato et al., 2006).

Protection in Peptide Synthesis

The compound has been proposed as a protecting group for the N-H terminal of amino acids in peptide synthesis. The formation of peptide bonds using N-4,4,4-trifluoro-3-oxo-1-butenyl protected amino acids occurs without racemization, highlighting its importance in the synthesis of peptides (Gorbunova et al., 1991).

Binuclear Complex Formation

The compound has been studied for its ability to form binuclear complexes. This research is relevant in the field of coordination chemistry and may have implications for the development of new materials and catalysts (Pestov et al., 2016).

Safety And Hazards

While specific safety and hazard information for “4,4,4-Trifluoro-3-hydroxy-1-phenyl-3-(trifluoromethyl)butan-1-one” is not available, it’s important to handle all chemicals with care and take appropriate safety measures. This includes avoiding contact with skin, eyes, and respiratory tract .

properties

IUPAC Name

4,4,4-trifluoro-3-hydroxy-1-phenyl-3-(trifluoromethyl)butan-1-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H8F6O2/c12-10(13,14)9(19,11(15,16)17)6-8(18)7-4-2-1-3-5-7/h1-5,19H,6H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VRLJBWKYHRJXGK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C(=O)CC(C(F)(F)F)(C(F)(F)F)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H8F6O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30473844
Record name 4,4,4-Trifluoro-3-hydroxy-1-phenyl-3-(trifluoromethyl)butan-1-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30473844
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

286.17 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4,4,4-Trifluoro-3-hydroxy-1-phenyl-3-(trifluoromethyl)butan-1-one

CAS RN

731-00-0
Record name 4,4,4-Trifluoro-3-hydroxy-1-phenyl-3-(trifluoromethyl)butan-1-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30473844
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
4
Citations
T Komata, K Matsunaga, Y Hirotsu, S Akiba… - Journal of fluorine …, 2007 - Elsevier
The cross-aldol reactions of hexafluoroacetone (HFA) and ketones using an acid catalyst are reported. When concentrated sulfuric acid was employed as the catalyst, HFA reacted …
Number of citations: 6 www.sciencedirect.com
N Marquet, E Grunova, E Kirillov, M Bouyahyi… - Tetrahedron, 2008 - Elsevier
A series of novel β-hydroxy-β-bis(trifluoromethyl)-imines (2a–j) and di(β-hydroxy-β-bis(trifluoromethyl))-diimines (3a–f) were prepared in moderate to good yields via a simple two-step …
Number of citations: 14 www.sciencedirect.com
NR Khasiyatullina, TA Baronova… - Organic Chemistry …, 2018 - pubs.rsc.org
The reaction of 2-(1-phenylvinyloxy)benzo-1,3,2-dioxaphosphole with hexafluoroacetone, ethyltrifluoropyruvate and chloral leads to the formation of cage phosphoranes possessing the …
Number of citations: 7 pubs.rsc.org
O Paleta, B Dolenský, J Paleček, J Kvíčala - Journal of Fluorine Chemistry, 2014 - Elsevier
The following mechanism steps were verified for the three-component domino cyclisation affording (pyrrolo)quinazolines from 2-(aminomethyl)aniline, a very reactive oxo compound …
Number of citations: 6 www.sciencedirect.com

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